Cas no 57100-32-0 (Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI))
57100-32-0 structure
Product Name:Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI)
CAS-Nr.:57100-32-0
MF:C29H36O10
MW:544.590149879456
CID:368776
PubChem ID:121491489
Update Time:2025-04-19
Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI)
- LogP
- Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-
- Vertisporin
- SPIRO(4H-3A,22-(EPOXYETHANO)-10,12-METHANO-17H,18H-FURO(2',3':10,11)(1,6)DIOXACYCLOHEXADECINO(3,4-D)(1)BENZOPYRAN-11(12H),2'-OXIRANE)-8,20(5H,22AH)-DIONE, 2,3,10,10A,13A,16-HEXAHYDRO-2,3-DIHYDROXY-10A,15-DIMETHYL-, (2R,2'S,3R,3AR,6Z,10R,10AS,12R,13AR,17AR,21E,21BR)-
- Q27264150
- UNII-67OZU70MVI
- 67OZU70MVI
- 57100-32-0
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- Inchi: 1S/C29H36O10/c1-16-6-9-27-14-34-22(31)12-17-7-10-35-28(23(32)25(33)39-24(17)28)8-4-3-5-21(30)38-18-13-20(37-19(27)11-16)29(15-36-29)26(18,27)2/h3,5,11-12,18-20,23-25,32-33H,4,6-10,13-15H2,1-2H3/b5-3-,17-12+/t18-,19-,20-,23+,24-,25-,26-,27-,28-,29+/m1/s1
- InChI-Schlüssel: LWUKARFJDWIVFQ-FVPSTRAOSA-N
- Lächelt: O1C[C@]21[C@H]1C[C@@H]3[C@]2(C)[C@@]2(COC(C=C4CCO[C@@]5([C@H]([C@H](O)O[C@@H]54)O)CCC=CC(=O)O3)=O)CCC(C)=C[C@H]2O1 |c:30|
Berechnete Eigenschaften
- Genaue Masse: 544.23084734g/mol
- Monoisotopenmasse: 544.23084734g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 39
- Anzahl drehbarer Bindungen: 0
- Komplexität: 1180
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 2
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topologische Polaroberfläche: 133Ų
Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI) Verwandte Literatur
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
57100-32-0 (Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI)) Verwandte Produkte
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